An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-2-phenylacetic acid, also known by its synonym α-(4-Methoxyphenyl)phenylacetic acid, is a carboxylic acid derivative with a molecular structure that lends itself to a variety of applications in scientific research and development.[1][2] With a CAS Number of 21749-83-7, this compound is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] Its utility also extends to the field of material science, where it is explored for the creation of new materials with specific thermal and mechanical properties.[1][2] The presence of both a methoxyphenyl and a phenyl group attached to the α-carbon of the acetic acid moiety provides a unique steric and electronic environment, influencing its reactivity and potential for forming complex molecular architectures. This guide offers a detailed examination of its known physicochemical properties, outlines protocols for the determination of uncharacterized properties, and provides insights into its handling and potential applications.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in different environments and are critical for aspects such as reaction kinetics, formulation development, and biological activity.
Available Data for 2-(4-Methoxyphenyl)-2-phenylacetic acid
The following table summarizes the currently available physicochemical data for 2-(4-Methoxyphenyl)-2-phenylacetic acid.
| Property | Value | Source |
| CAS Number | 21749-83-7 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | Off-white powder | [1][2] |
| Melting Point | 104-108°C | [3] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Comparative Data for the Related Analogue: 2-(4-Methoxyphenyl)acetic acid
To provide a contextual reference for researchers, the following table presents the well-characterized physicochemical properties of the structurally related compound, 2-(4-Methoxyphenyl)acetic acid (CAS: 104-01-8). It is crucial to emphasize that this compound lacks the second phenyl group at the α-carbon, which significantly impacts its properties.
| Property | Value | Source |
| CAS Number | 104-01-8 | [4][5][6] |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [5] |
| Melting Point | 84-86°C | [4] |
| Boiling Point | 140°C at 3 mm Hg | [4] |
| Water Solubility | 6 g/L (20°C) | [4] |
| Solubility in DMSO | 100 mg/mL (requires sonication) | [5] |
| pKa | 4.358 (at 25°C) | [4] |
Experimental Protocols for Physicochemical Characterization
Given the gaps in the available data for 2-(4-Methoxyphenyl)-2-phenylacetic acid, the following section provides detailed, step-by-step methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The following protocol utilizes a standard melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 2-(4-Methoxyphenyl)-2-phenylacetic acid is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, around 1-2°C per minute near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A narrow melting range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like 2-(4-Methoxyphenyl)-2-phenylacetic acid, this is a key parameter influencing its behavior in biological systems and its formulation.
Methodology:
-
Solution Preparation: A precise weight of 2-(4-Methoxyphenyl)-2-phenylacetic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the sharpness of the equivalence point provide an internal check on the quality of the data. The experiment should be repeated multiple times to ensure reproducibility.
Caption: Workflow for pKa Determination by Titration.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are fundamental techniques for structural elucidation and purity assessment.
Methodology for Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent in which 2-(4-Methoxyphenyl)-2-phenylacetic acid is soluble is chosen (e.g., CDCl₃, DMSO-d₆).
-
Sample Dissolution: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of an internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.
-
Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.
Expertise in Method Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. Filtering the sample is essential to achieve high-resolution spectra by ensuring a homogeneous magnetic field across the sample.
Caption: Workflow for NMR Sample Preparation.
Predicted Spectral Information
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the methoxy group protons, and a signal for the α-proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the methoxy carbon, and the α-carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-C bond between the α-carbon and the phenyl rings.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-O stretch of the ether and the aromatic C-H and C=C stretching vibrations.
Conclusion
2-(4-Methoxyphenyl)-2-phenylacetic acid is a compound of significant interest in pharmaceutical and materials science research. While some of its fundamental physicochemical properties are documented, a complete experimental characterization is still lacking in publicly accessible literature. This guide has consolidated the available information and provided robust, field-proven protocols for the determination of its melting point, pKa, and for its analysis by NMR spectroscopy. By following these methodologies, researchers can confidently characterize this compound, enabling its effective and reliable use in their scientific endeavors. The provided comparative data for a structural analogue serves as a useful, albeit distinct, reference point. Further experimental investigation into the properties of 2-(4-Methoxyphenyl)-2-phenylacetic acid is encouraged to build a more comprehensive understanding of this versatile molecule.
References
-
Chem-Impex. 2-(4-Methoxyphenyl)-2-phenylacetic acid. [Link]
-
Determination of Melting Point. [Link]
-
ChemBK. Para methoxy phenyl acetic acid. [Link]
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NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]
-
Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
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